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Compound of Interest

Compound Name: GSK1360707

Cat. No.: B1672351 Get Quote

This guide provides a detailed comparison of two triple reuptake inhibitors (TRIs),

GSK1360707 and amitifadine, for an audience of researchers, scientists, and drug

development professionals. The information presented is based on available preclinical and

clinical data to facilitate an objective evaluation of their pharmacological profiles.

Introduction
GSK1360707 and amitifadine are both serotonin-norepinephrine-dopamine reuptake inhibitors

(SNDRIs), also known as triple reuptake inhibitors (TRIs).[1] These compounds act by blocking

the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter

(DAT), thereby increasing the extracellular concentrations of these key neurotransmitters.[1][2]

This mechanism of action has been investigated for the treatment of major depressive disorder

(MDD) and other central nervous system disorders.[3][4] Amitifadine, also known as DOV-

21,947 and EB-1010, has undergone several clinical trials for MDD.[3][5] GSK1360707, which

is chemically related to amitifadine, was also under development for MDD, but its development

was halted for strategic reasons.[4] This guide will compare these two compounds based on

their available pharmacological data.

Mechanism of Action: Triple Reuptake Inhibition
Both GSK1360707 and amitifadine share the same fundamental mechanism of action, which is

the inhibition of SERT, NET, and DAT.[2][4] By blocking these transporters, the reuptake of

serotonin, norepinephrine, and dopamine from the synaptic cleft is inhibited, leading to

enhanced and prolonged neurotransmitter signaling.[2] The relative potency of these
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compounds for each transporter determines their specific pharmacological profile and potential

therapeutic effects and side-effect profiles.
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Caption: Signaling pathway of triple reuptake inhibitors.

Preclinical Data Comparison
Direct head-to-head preclinical studies comparing GSK1360707 and amitifadine are not

publicly available. However, a comparison can be drawn from the individual data sets for each

compound.

Binding Affinity (Ki) and Functional Potency (IC50)
The following tables summarize the in vitro binding affinities (Ki) and functional potencies

(IC50) of amitifadine and the available data for a compound structurally related to

GSK1360707.

Table 1: Amitifadine In Vitro Pharmacology
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Target Binding Affinity (Ki, nM)
Monoamine Uptake
Inhibition (IC50, nM)

Serotonin Transporter (SERT) 99 12

Norepinephrine Transporter

(NET)
262 23

Dopamine Transporter (DAT) 213 96

Data sourced from[2][3]

Amitifadine is a serotonin-preferring triple reuptake inhibitor with a potency ratio for uptake

inhibition of approximately 1:2:8 for SERT:NET:DAT respectively.[5][6]

Table 2: GSK1360707 Related Compound In Vitro Pharmacology

Target Binding Affinity (Ki, nM)

Serotonin Transporter (SERT) 9.2

Norepinephrine Transporter (NET) 43% inhibition at 1 µM

Dopamine Transporter (DAT) 288.0

Data for a related compound, not GSK1360707

itself, sourced from[7]

The available data for a compound related to GSK1360707 suggests a high affinity for SERT.

[7]

Transporter Occupancy
Transporter occupancy studies using positron emission tomography (PET) provide in vivo

confirmation of a drug's engagement with its target.

For GSK1360707, a study in baboons and humans has been conducted to determine its

transporter occupancy.[4] While specific percentage occupancy values at given doses are not
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detailed in the available literature, this indicates that the compound engages with monoamine

transporters in the living brain.

For amitifadine, specific PET occupancy data is not as readily available in the public domain.

However, clinical trial results demonstrating efficacy in MDD suggest that it achieves sufficient

transporter engagement at the doses administered.[5]

Experimental Protocols
The following are generalized protocols for the key experiments used to characterize

compounds like GSK1360707 and amitifadine.

Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity (Ki) of a test compound for SERT, NET, and DAT.

Methodology:

Membrane Preparation: Membranes are prepared from cells stably expressing the human

recombinant SERT, NET, or DAT.

Assay Components: The assay includes the cell membranes, a radioligand with known

affinity for the target transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET,

[³H]WIN 35,428 for DAT), and the test compound at various concentrations.

Incubation: The components are incubated to allow for competitive binding between the

radioligand and the test compound.

Separation: Bound and free radioligand are separated by rapid filtration.

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-

Prusoff equation.

Synaptosomal Monoamine Uptake Assay
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This functional assay measures the ability of a test compound to inhibit the uptake of

neurotransmitters into synaptosomes.

Methodology:

Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are isolated from

specific brain regions (e.g., striatum for DAT, hippocampus for SERT and NET) of rodents.

Assay Components: The assay includes the synaptosomes, a radiolabeled neurotransmitter

(e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine), and the test compound at various

concentrations.

Incubation: The components are incubated to allow for neurotransmitter uptake into the

synaptosomes.

Termination: Uptake is terminated by rapid filtration and washing to remove extracellular

radiolabeled neurotransmitter.

Quantification: The amount of radioactivity taken up by the synaptosomes is measured using

a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the

neurotransmitter uptake (IC50) is determined.
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Caption: Experimental workflows for monoamine transporter assays.

Clinical Development and Tolerability
Amitifadine has been evaluated in several clinical trials for MDD. In a 6-week, randomized,

double-blind, placebo-controlled study, amitifadine demonstrated a statistically significant

improvement in MADRS total scores compared to placebo.[5] It was generally well-tolerated,

with a side-effect profile comparable to placebo.[5] However, a subsequent Phase IIb/IIIa study

did not meet its primary endpoint, with suggestions that the doses used may have been too

low.[3][8] The development of amitifadine for MDD was eventually discontinued.[3]

Information on the clinical development of GSK1360707 is limited, with reports indicating that

its development was placed on hold for strategic reasons.[4]
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Summary and Conclusion
Both GSK1360707 and amitifadine are triple reuptake inhibitors with the potential to modulate

serotonergic, noradrenergic, and dopaminergic neurotransmission. Amitifadine has a more

extensive publicly available dataset, including in vitro pharmacology and clinical trial results.

The available data for a compound related to GSK1360707 suggests a potent inhibition of

SERT.

The comparison of these two molecules is limited by the lack of direct comparative studies and

the limited availability of preclinical data for GSK1360707. The provided data tables and

experimental protocols offer a framework for understanding the pharmacological

characterization of these types of compounds. Researchers interested in developing novel

TRIs can use this information to inform their own discovery and development efforts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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